(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine is a specialized organic compound that has garnered attention in pharmaceutical research due to its potential applications in drug development and biochemical studies. This compound features a cyclohexyl group with a tert-butyldimethylsilyloxymethyl substituent, which enhances its stability and solubility in various chemical environments.
This compound falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. Its structural complexity places it within the realm of organic synthesis and medicinal chemistry, where it may act as a precursor or active ingredient in therapeutic agents.
The synthesis of (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine typically involves several key steps:
The reactions are generally carried out under controlled conditions, often requiring specific catalysts or reagents to ensure high yields and selectivity. For instance, palladium catalysts may be employed in coupling reactions to form carbon-nitrogen bonds effectively .
The molecular structure of (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can be represented as follows:
The structural formula highlights the presence of a cyclohexyl ring, an ethylamine group, and a tert-butyldimethylsilyloxymethyl substituent.
The compound's stereochemistry is significant; it exists as an (R)-enantiomer, which may influence its biological activity. The configuration around the chiral center is critical for its interaction with biological targets.
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine can participate in various chemical reactions typical for amines:
These reactions are often facilitated by specific conditions such as temperature control, solvent choice, and the presence of catalysts to optimize yield and selectivity.
The mechanism of action for (R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine largely depends on its interactions at the molecular level with biological targets.
Studies suggest that similar compounds can affect neurotransmitter systems or metabolic pathways, indicating potential therapeutic applications .
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications but may vary based on synthesis conditions.
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine has potential applications in:
Chiral amines constitute a fundamental class of stereochemical building blocks in asymmetric synthesis and pharmaceutical development. The structural motif of 1-cyclohexylethan-1-amine provides a conformationally constrained scaffold that enables precise stereocontrol in C–C and C–N bond-forming reactions [7]. When substituted with siloxymethyl groups at the C4-position of the cyclohexyl ring, these compounds acquire enhanced steric and electronic properties that make them invaluable for constructing complex chiral architectures. The specific dextrorotatory enantiomer discussed herein—(R)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (CAS 672314-51-1)—exemplifies this class with its defined stereocenter adjacent to the amino group and sterically shielded silyl ether moiety [1]. Its molecular framework (C15H33NOSi, MW 271.51 g/mol) meets stringent purity specifications (≥95%) required for pharmaceutical intermediates, though commercial availability remains limited due to specialized synthesis requirements [1].
The conformational rigidity of the cyclohexyl ring imposes distinct stereoelectronic effects on the amine functionality. In the (R)-enantiomer, the equatorial positioning of the 4-(siloxymethyl) group minimizes 1,3-diaxial interactions, stabilizing the chair conformation and directing nucleophile approach from the less hindered face. This spatial control is exploited in resolutions and asymmetric transformations, where the substrate’s chirality dictates diastereoselectivity. For example, trans-cyclohexane diamine derivatives serve as key components in privileged ligands like Josiphos and TADDOL, though the monosubstituted variant discussed here offers synthetic versatility through orthogonal functionalization at both the amine and silyl ether positions [3] [5]. X-ray analyses of analogous compounds confirm that the tert-butyldimethylsilyloxymethyl (TBSOCH2) group adopts extended conformations that shield proximal reaction sites, enabling selective transformations at the amine center without silyl deprotection [3].
The TBS group serves beyond conventional hydroxyl protection—its bulky tert-butyl moiety creates a chiral environment that enhances stereoselectivity during nucleophilic additions. This is evidenced in the synthesis of CAS 672314-58-8, where TBS protection of the hydroxymethyl precursor precedes Boc-activation of the amine, yielding (R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (C20H41NO3Si, MW 371.63 g/mol) [3]. The TBS group’s chemical robustness withstands a range of conditions (e.g., Grignard additions, catalytic hydrogenation) but permits selective removal via fluoride-mediated cleavage (using TBAF or HF-pyridine) without epimerization. This orthogonality is critical when constructing multifunctional targets like pharmaceutical intermediates, where the amine must remain protected while modifying other sites. Pricing reflects synthetic complexity: $380.00/25 mg for the Boc-protected derivative underscores the premium for stereochemically pure intermediates [3].
Table 1: Key Chiral Amine Intermediates Derived from TBS-Protected Cyclohexylamine Scaffolds
Compound Name | CAS Registry | Molecular Formula | Molecular Weight | Key Applications |
---|---|---|---|---|
(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine | 672314-51-1 | C15H33NOSi | 271.51 g/mol | Chiral building block for APIs |
(1R)-N-((1R)-1-Phenylethyl)-1-[4-(TBSOCH2)cyclohexyl]ethan-1-amine | 672314-45-3 | C23H41NOSi | 375.66 g/mol | Resolving agent, ligand precursor |
(R)-N-Boc-1-[4-(TBSOCH2)cyclohexyl]ethan-1-amine | 672314-58-8 | C20H41NO3Si | 371.63 g/mol | Protected amine for peptide coupling |
The TBSOCH2-cyclohexylamine scaffold enables diverse medicinal chemistry applications through late-stage functionalization. Its lipophilic siloxymethyl group enhances blood-brain barrier permeability in CNS-targeting agents, while the chiral amine serves as a precursor to bioactive molecules. For example, the diastereomerically pure derivative CAS 672314-45-3—(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine (C23H41NOSi)—acts as both a chiral resolving agent and an intermediate for antitumor compounds [2] [6] [8]. The phenylethyl moiety facilitates resolution via crystallization, and subsequent TBS deprotection yields enantiopure 1-(4-hydroxymethylcyclohexyl)ethylamine scaffolds for kinase inhibitors. Recent patents leverage this compound’s rigidity to lock bioactive conformations in protease inhibitors, where the cyclohexyl group occupies hydrophobic binding pockets [5] [8].
Table 2: Synthetic Routes to TBS-Protected Cyclohexylamine Derivatives
Synthetic Strategy | Starting Material | Key Steps | Yield/Selectivity | Primary Use |
---|---|---|---|---|
Chiral resolution | Racemic 1-(4-(hydroxymethyl)cyclohexyl)ethan-1-amine | Diastereomeric salt formation with (1R)-(−)-camphanic acid | >99% ee after crystallization | Bulk production of enantiopure amines |
Asymmetric hydrogenation | 4-(TBSOCH2)-cyclohexylidene acetamide | Rh-(R,S)-Josiphos catalysis at 100 psi H2 | 95% ee, 90% isolated yield | Scalable API intermediate synthesis |
Enzymatic desymmetrization | 4-(TBSOCH2)-cyclohexane-1-carbonitrile | Lipase-catalyzed hydrolysis in aqueous buffer | 88% ee, 70% conversion | Green chemistry applications |
The synthetic versatility of this scaffold is demonstrated in the production of N-Boc-protected variants (e.g., CAS 672314-58-8), which serve as key intermediates in solid-phase peptide syntheses targeting cyclic peptide therapeutics. Pharmaceutical developers favor TBS protection over labile alternatives (e.g., acetates) due to its stability under basic/acidic conditions during multi-step sequences [3] [5]. Current research explores coupling the deprotected hydroxymethyl derivative (from acid hydrolysis of TBS ether) with fluorescent tags for cancer theranostics, leveraging the cyclohexyl group’s cellular uptake efficiency [5].
Key Compounds Cited:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0